molecular formula C19H17NO2 B12601614 (5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid CAS No. 879365-54-5

(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid

Cat. No.: B12601614
CAS No.: 879365-54-5
M. Wt: 291.3 g/mol
InChI Key: IGNJTUGTKQILCC-UHFFFAOYSA-N
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Description

(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid is a complex organic compound belonging to the acridine family. Acridines are known for their broad range of applications in medicinal chemistry, particularly as antibacterial, antimalarial, and anticancer agents . This compound features a unique structure with fused aromatic rings, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes, dimedone, and 1-naphthylamine using a catalyst such as poly(4-vinylpyridinum) trinitromethanide . The reaction conditions often require moderate temperatures and can yield high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts that can be reused multiple times without significant loss of activity is advantageous for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA, causing changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

879365-54-5

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2-(6,7-dihydro-5H-benzo[c]acridin-12-yl)acetic acid

InChI

InChI=1S/C19H17NO2/c21-18(22)12-20-17-8-4-2-6-14(17)11-15-10-9-13-5-1-3-7-16(13)19(15)20/h1-8H,9-12H2,(H,21,22)

InChI Key

IGNJTUGTKQILCC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3=C1CC4=CC=CC=C4N3CC(=O)O

Origin of Product

United States

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